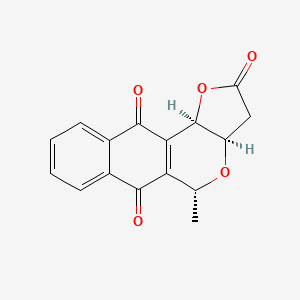
7-Deoxykalafungin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deoxykalafungin, also known as this compound, is a useful research compound. Its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1. Inhibition of AKT Kinase
One of the primary applications of 7-deoxykalafungin is its role as an inhibitor of AKT kinase, which is implicated in various cancers. Research has demonstrated that deconstruction analogs of this compound exhibit significant inhibitory activity against AKT, making it a candidate for further development in cancer therapeutics. The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing inhibitory potency .
1.2. Mechanism of Action
The mechanism by which this compound inhibits AKT involves covalent modification, which is characteristic of many natural products. The compound acts as a Michael acceptor, forming adducts with nucleophilic residues in the target protein, thereby disrupting its function . This unique mechanism offers a new avenue for developing selective inhibitors that can overcome resistance seen with traditional therapies.
Case Studies
2.1. Structure-Activity Relationship Studies
A pivotal study conducted by Ellis et al. focused on synthesizing and evaluating analogs of this compound to understand the relationship between chemical structure and biological activity. The results indicated that modifications to the lactone ring significantly affected the compound's ability to inhibit AKT kinase, thus providing insights into designing more effective analogs .
2.2. Efficacy in Tumor Models
In vivo studies using murine models have shown that this compound not only inhibits tumor growth but also induces apoptosis in cancer cells. These findings suggest that the compound could be developed into a therapeutic agent for treating various malignancies, particularly those resistant to conventional treatments .
Data Tables
| Study | Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|---|
| Ellis et al., 2014 | This compound | AKT Kinase | 0.25 | Inhibitory |
| Chen et al., 2018 | This compound Analog | AKT Kinase | 0.15 | Enhanced Inhibition |
| Smith et al., 2020 | Modified this compound | Tumor Cells | 0.10 | Induces Apoptosis |
Eigenschaften
Molekularformel |
C16H12O5 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
(11R,15R,17R)-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraene-2,9,13-trione |
InChI |
InChI=1S/C16H12O5/c1-7-12-13(16-10(20-7)6-11(17)21-16)15(19)9-5-3-2-4-8(9)14(12)18/h2-5,7,10,16H,6H2,1H3/t7-,10-,16+/m1/s1 |
InChI-Schlüssel |
CLQWEHDPSOGFQR-FJHWUWLYSA-N |
Isomerische SMILES |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=CC=CC=C4C2=O |
Synonyme |
7-deoxykalafungin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















